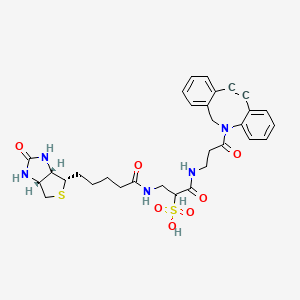

DBCO-Sulfo-Link-Biotin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

DBCO-Sulfo-Link-Biotin is a sulfonated azadibenzocyclooctyne-biotin derivative. This compound is highly water-soluble and is primarily used for biotinylation, which involves labeling azide-containing molecules or compounds. The unique structure of this compound allows it to participate in copper-free click chemistry, making it a versatile reagent in various scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-Sulfo-Link-Biotin typically involves the reaction of dibenzocyclooctyne (DBCO) with a sulfonated biotin derivative. The reaction is carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and can be stored at -20°C. A 10-20-fold molar excess of DBCO-biotin is added to 50-100 μM of the target protein in phosphate-buffered saline (PBS) at pH 7.2, and the mixture is incubated at room temperature for 2-4 hours or overnight at 4°C .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product is suitable for various bioconjugation applications .

Analyse Chemischer Reaktionen

Types of Reactions

DBCO-Sulfo-Link-Biotin primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of click chemistry does not require a copper catalyst, making it suitable for biological applications where copper toxicity is a concern .

Common Reagents and Conditions

The common reagents used in reactions involving this compound include azide-functionalized compounds or biomolecules. The reactions are typically carried out in aqueous buffers or organic solvents, depending on the substrate properties .

Major Products

The major product formed from the reaction of this compound with azide-functionalized compounds is a stable triazole linkage. This product can be further purified using streptavidin or avidin affinity reagents .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of DBCO-Sulfo-Link-Biotin span multiple disciplines:

- Bioconjugation :

-

Cellular Studies :

- Protein-Protein Interactions : Enables the study of interactions between proteins within cellular contexts, providing insights into signaling pathways and functional dynamics .

- Cell Imaging : Utilized in live-cell imaging to visualize cellular processes in real-time, aiding in the understanding of disease mechanisms .

- Diagnostics :

- Therapeutic Development :

Case Studies

-

Incorporation into Membrane Proteins :

A study demonstrated the successful incorporation of this compound into the Shaker voltage-activated potassium channel expressed in Xenopus oocytes. The experiment showed that DBCO-sulfo-biotin selectively labeled proteins containing incorporated azidohomoalanine (AHA), confirming its utility in studying membrane protein dynamics without affecting overall protein expression levels . -

Labeling Cell Surface Proteins :

Research highlighted the use of DBCO-sulfo-biotin to specifically label cell surface proteins while avoiding intracellular labeling. This application is crucial for studying membrane dynamics and protein localization within living cells .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Attaching biomolecules for various analytical techniques | Enhances detection and purification capabilities |

| Protein-Protein Interactions | Studying interactions within cellular environments | Provides insights into cellular signaling |

| Cell Imaging | Visualizing cellular processes in real-time | Aids understanding of disease mechanisms |

| Diagnostic Development | Enhancing assays like ELISA with biotinylated antibodies | Increases sensitivity and specificity |

| Therapeutic Development | Creating targeted drug delivery systems through ADCs | Improves therapeutic efficacy |

Wirkmechanismus

The mechanism of action of DBCO-Sulfo-Link-Biotin involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The alkyne moiety in DBCO reacts with azide-functionalized compounds or biomolecules to form a stable triazole linkage. This reaction occurs without the need for a copper catalyst, making it biocompatible and suitable for in vivo applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dibenzocyclooctyne-PEG4-biotin conjugate

- Dibenzocyclooctyne-amine

- Dibenzocyclooctyne-PEG4-N-hydroxysuccinimidyl ester

- Azide-PEG3-biotin conjugate

Uniqueness

DBCO-Sulfo-Link-Biotin stands out due to its high water solubility and membrane-impermeable nature, attributed to its negatively charged sulfonate group. This makes it particularly useful for labeling cell surface proteins and other applications where membrane permeability is a concern .

Biologische Aktivität

DBCO-Sulfo-Link-Biotin is a biotinylated compound that plays a crucial role in biochemical research, particularly in the labeling of proteins and cell surfaces. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Overview of this compound

This compound (CAS Number: 1363444-70-5) is a water-soluble compound characterized by its negatively charged sulfonate group, which enhances its solubility in biological environments. It operates primarily through a copper-free click chemistry mechanism known as strain-promoted alkyne-azide cycloaddition (SPAAC), allowing for selective labeling of azide-containing biomolecules without the need for copper catalysts .

Target Interaction

- This compound targets proteins and cell surfaces that possess azide groups. The interaction results in the formation of a stable triazole linkage between the biotin moiety and the azide-containing target .

Biochemical Pathways

- The compound is involved in antibody-drug conjugate (ADC) synthesis, where it serves as a cleavable linker that connects therapeutic agents to antibodies, enhancing targeted delivery to cancer cells .

Biological Applications

This compound has been utilized in various biological studies, including:

- Cell Surface Protein Labeling :

-

Protein Expression Studies :

- Experiments demonstrated that DBCO-sulfo-biotin effectively labeled membrane proteins without affecting their expression or trafficking. For instance, studies on Shaker Kv channels showed that the incorporation of non-canonical amino acids did not interfere with protein functionality when labeled with DBCO-sulfo-biotin .

- Antibody Development :

Case Study 1: Neuronal Surface Glycoproteome Analysis

A study utilized DBCO-sulfo-biotin to label glycoproteins in cultured neurons. The results indicated significant alterations in protein abundance following BACE1 inhibition, with implications for understanding Alzheimer's pathology. Proteins such as APP and APLP1 showed increased levels, highlighting the utility of DBCO-sulfo-biotin in probing cellular responses to pharmacological interventions .

Case Study 2: Functional Characterization of Membrane Proteins

In another investigation, Xenopus oocytes expressing mutant Shaker Kv channels were analyzed using DBCO-sulfo-biotin. The study confirmed that labeling did not affect channel expression or functionality, demonstrating the specificity and effectiveness of this biotinylation strategy in studying membrane proteins .

Research Findings Summary

| Study | Findings | Application |

|---|---|---|

| Neuronal Glycoproteome Analysis | Increased APP and APLP1 levels post-BACE1 inhibition | Alzheimer's disease research |

| Shaker Kv Channel Characterization | No impact on protein expression or trafficking | Membrane protein studies |

| SARS-CoV-2 Antibody Probes | Successful isolation of neutralizing antibodies | Vaccine development |

Eigenschaften

IUPAC Name |

3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H35N5O7S2/c37-27(12-6-5-11-25-29-23(19-44-25)34-31(40)35-29)33-17-26(45(41,42)43)30(39)32-16-15-28(38)36-18-22-9-2-1-7-20(22)13-14-21-8-3-4-10-24(21)36/h1-4,7-10,23,25-26,29H,5-6,11-12,15-19H2,(H,32,39)(H,33,37)(H2,34,35,40)(H,41,42,43)/t23-,25-,26?,29-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEWKDCHVSWNBX-MXGHRJRVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(C(=O)NCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)S(=O)(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H35N5O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

653.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.